Ambroxol vs. Bromhexine: Lung Function Improvement in Chronic Obstructive Bronchitis
In a double-blind, randomized, 4-week study of 30 patients with chronic obstructive bronchitis, ambroxol (45 mg/day) demonstrated a 25% reduction in mean bronchial flow resistance, whereas bromhexine (36 mg/day) produced no measurable change in lung function parameters [1]. Additionally, ambroxol improved forced expiratory volume by an average of 14% over the treatment period, an effect not observed with bromhexine [1]. This direct head-to-head comparison establishes ambroxol's superior bronchosecretolytic efficacy relative to its parent prodrug.
| Evidence Dimension | Change in bronchial flow resistance |
|---|---|
| Target Compound Data | 25% reduction |
| Comparator Or Baseline | Bromhexine: no change |
| Quantified Difference | 25% absolute reduction vs. baseline; no change with comparator |
| Conditions | Double-blind randomized trial; 30 patients with chronic obstructive bronchitis; ambroxol 45 mg/day, bromhexine 36 mg/day; 4-week treatment period |
Why This Matters
For procurement decisions in respiratory therapeutics, this evidence supports selecting ambroxol over bromhexine when objective improvement in pulmonary function metrics is a priority.
- [1] Wiessmann, K.J.; Niemeyer, K. Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine. Arzneimittel-Forschung 1978, 28(5a), 918-921. PMID: 373777. View Source
